molecular formula C13H15BrO2S B8653217 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid

1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid

Cat. No.: B8653217
M. Wt: 315.23 g/mol
InChI Key: HBXKQMGINLMVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₅BrO₂S It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanecarboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl thiol and cyclohexanecarboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reaction conditions are carefully controlled to achieve the desired products.

Scientific Research Applications

1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including inflammatory diseases and neurological disorders.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-bromophenyl)cyclohexanecarboxylic acid and 1-(4-bromophenyl)cyclohexanecarboxylic acid share structural similarities but differ in the position of the bromine atom on the phenyl ring.

    Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C13H15BrO2S

Molecular Weight

315.23 g/mol

IUPAC Name

1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H15BrO2S/c14-10-6-2-3-7-11(10)17-13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16)

InChI Key

HBXKQMGINLMVAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)SC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-[(2-bromophenyl)sulfanyl]cyclohexanecarboxylate (89 mg, in MeOH (3 mL) was added 1 M NaOH (1 mL). The mixture was stirred at room temperature for 2 days, then at 65° C. for 6 h. The mixture was then concentrated and the residue was partitioned between ethyl acetate and 1 M HCl. The organic phase was washed with brine, dried over MgSO4 and concentrated to give 1-[(2-bromophenyl)sulfanyl]cyclohexanecarboxylic acid.
Name
methyl 1-[(2-bromophenyl)sulfanyl]cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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